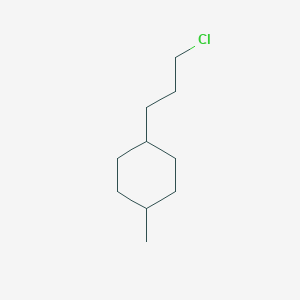
1-(3-Chloropropyl)-4-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-4-methylcyclohexane is an organic compound with the molecular formula C10H19Cl It is a derivative of cyclohexane, where a methyl group and a 3-chloropropyl group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-4-methylcyclohexane can be synthesized through the alkylation of 4-methylcyclohexanol with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed:
Substitution: 1-(3-Hydroxypropyl)-4-methylcyclohexane, 1-(3-Aminopropyl)-4-methylcyclohexane.
Oxidation: 1-(3-Oxopropyl)-4-methylcyclohexane.
Reduction: 1-(3-Propyl)-4-methylcyclohexane.
Scientific Research Applications
1-(3-Chloropropyl)-4-methylcyclohexane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving chlorinated hydrocarbons.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-4-methylcyclohexane exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(3-Chloropropyl)-4-methylbenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-(3-Chloropropyl)-4-methylcyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1-(3-Chloropropyl)-4-methylcyclohexanol: Similar structure but with a hydroxyl group instead of a methyl group.
Uniqueness: 1-(3-Chloropropyl)-4-methylcyclohexane is unique due to its specific combination of a cyclohexane ring with a 3-chloropropyl and a methyl group. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-methylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-9-4-6-10(7-5-9)3-2-8-11/h9-10H,2-8H2,1H3 |
InChI Key |
QCSAUKDJCGSATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


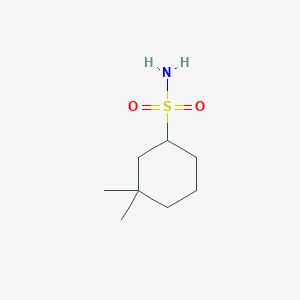

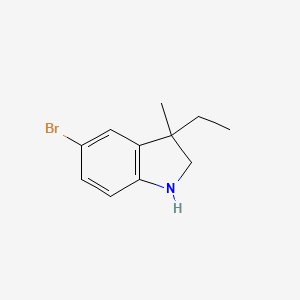

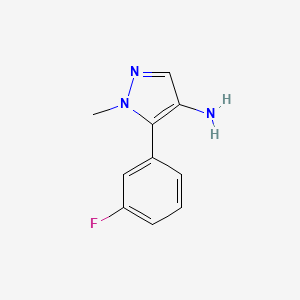
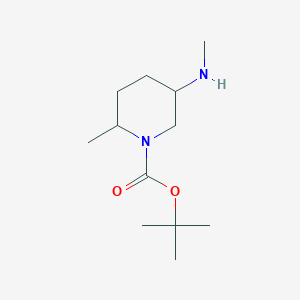
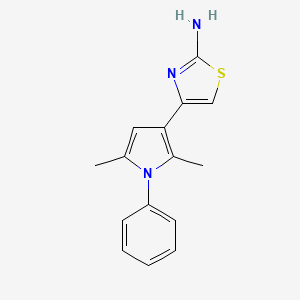
![Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13211853.png)
![Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13211858.png)
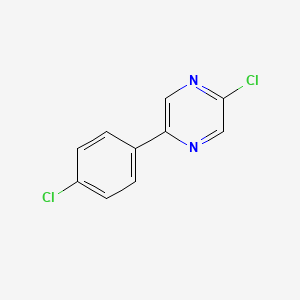
amine](/img/structure/B13211875.png)


![(3S,4S)-3-[(Pentan-3-yl)amino]piperidin-4-ol](/img/structure/B13211890.png)
